

Physical and chemical characteristics of Guanosine-13C5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Guanosine-13C5

Cat. No.: B8819210

[Get Quote](#)

Guanosine-13C5: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical and chemical characteristics of **Guanosine-13C5**. This isotopically labeled nucleoside is a powerful tool in metabolic research, allowing for the precise tracking of guanosine metabolism and its role in various cellular processes.

Physical and Chemical Characteristics

Guanosine-13C5 is a stable, non-radioactive isotopologue of guanosine, where five carbon atoms in the ribose sugar moiety are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, enabling its differentiation from endogenous guanosine in mass spectrometry-based analyses and providing a unique signal in ¹³C NMR spectroscopy.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Guanosine-13C5** and its related compounds. Data for unlabeled guanosine is provided for comparison.

Property	Guanosine-13C5 Monohydrate	Guanosine (unlabeled)	Guanosine-13C5 5'-Monophosphate
Molecular Formula	$C_5^{13}C_5H_{13}N_5O_5 \cdot H_2O$	$C_{10}H_{13}N_5O_5$	$C_5^{13}C_5H_{14}N_5O_8P$
Molecular Weight	306.22 g/mol [1]	283.2 g/mol [2]	368.18 g/mol [3] [4]
Appearance	White to off-white solid [5]	White, crystalline powder	Not specified
Purity	≥98%	≥98%	Not specified
Isotopic Enrichment	≥99% ^{13}C	Not applicable	Not specified
Melting Point	Not specified	250 °C (decomposes)	Not specified
Solubility	Refer to Certificate of Analysis	Sparingly soluble in water; soluble in DMSO (~30 mg/ml)	Not specified
Storage	-20°C	-20°C	Not specified
Stability	≥ 1 year	≥ 4 years	Not specified

Property	Guanosine-13C10 (fully labeled ribose and base)	Guanosine 3',5'-Cyclic-13C,15N2 Monophosphate
Molecular Formula	$^{13}\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_5$	$\text{C}_9^{13}\text{CH}_{12}\text{N}_3^{15}\text{N}_2\text{O}_7\text{P}$
Molecular Weight	293.17 g/mol	348.18 g/mol
Appearance	White to off-white solid	White solid
Purity (HPLC)	99.8%	Chemical: 97%; Isotopic: 99.5%
Isotopic Enrichment	98.8%	99.5%
Melting Point	Not specified	>211°C (decomposes)
Specific Rotation	Not specified	-35.7°
Solubility	Not specified	Slightly soluble in water and aqueous base
Storage	4°C, protect from light	4°C for long term

Experimental Protocols

The primary application of **Guanosine-13C5** is in metabolic flux analysis (MFA) to trace the fate of guanosine in cellular pathways. Below are detailed methodologies for key experiments.

Cell Culture and Isotopic Labeling

Objective: To label cellular metabolites by culturing cells in a medium containing **Guanosine-13C5**.

Methodology:

- Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and resume proliferation.
- Medium Preparation: Prepare the experimental medium by supplementing a base medium (e.g., DMEM, RPMI-1640) with **Guanosine-13C5** at a known concentration. The

concentration should be optimized based on the specific cell line and experimental goals. Ensure all other essential nutrients are present.

- Isotopic Labeling: Once cells reach the desired confluence (typically 50-60%), replace the standard medium with the **Guanosine-13C5**-containing medium.
- Incubation: Culture the cells in the labeling medium for a predetermined period. The incubation time is critical and should be sufficient to achieve a steady-state labeling of the metabolites of interest. This can be determined empirically by performing a time-course experiment.
- Cell Harvesting: After incubation, rapidly quench metabolism and harvest the cells. This is typically done by aspirating the medium, washing the cells with ice-cold phosphate-buffered saline (PBS), and then adding a cold extraction solvent.

Metabolite Extraction

Objective: To extract intracellular metabolites for subsequent analysis by mass spectrometry or NMR.

Methodology:

- Quenching: After removing the labeling medium, immediately add a quenching solution, such as ice-cold saline or methanol, to halt enzymatic activity.
- Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet or plate. Scrape the cells and collect the cell lysate.
- Phase Separation: For a comprehensive analysis of both polar and nonpolar metabolites, a two-phase extraction using a methanol/water/chloroform mixture can be employed.
- Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.
- Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

- Drying: Dry the metabolite extract, typically using a vacuum concentrator, before storage or derivatization for analysis.

Mass Spectrometry (MS) Analysis for Metabolomics

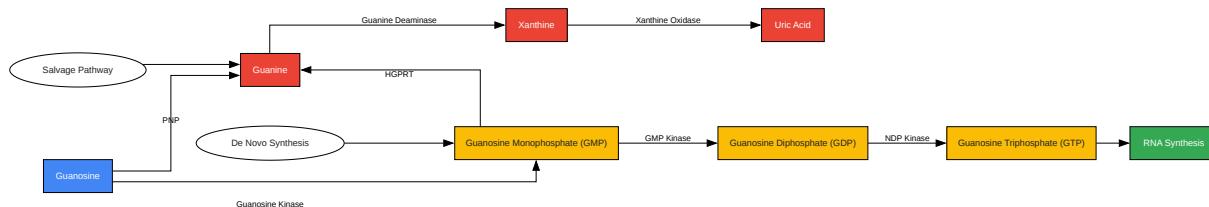
Objective: To identify and quantify **Guanosine-13C5** and its downstream metabolites.

Methodology:

- Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the chromatography system (e.g., 50% acetonitrile in water).
- Chromatographic Separation: Separate the metabolites using liquid chromatography (LC), often with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Mass Spectrometry Analysis: Operate the mass spectrometer in a mode that allows for the detection of the specific mass-to-charge ratios (m/z) of the expected labeled metabolites. The +5 Da mass shift of **Guanosine-13C5** and its fragments will be indicative of its incorporation.
- Data Analysis: Analyze the resulting data to determine the isotopic enrichment and the mass isotopomer distribution of the targeted metabolites. This information can then be used to calculate metabolic fluxes.

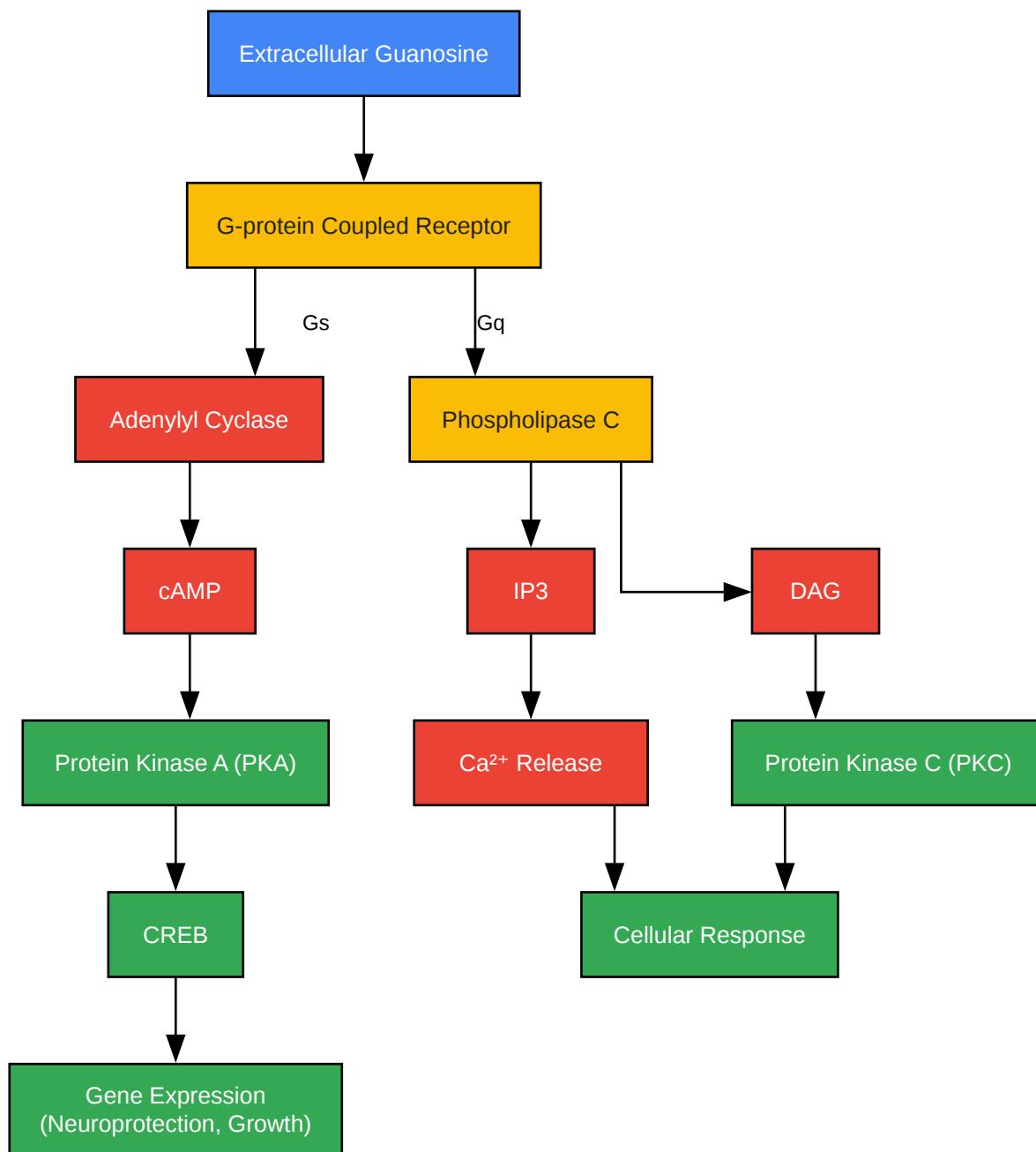
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To determine the position of the ^{13}C label within metabolites and to quantify their concentrations.

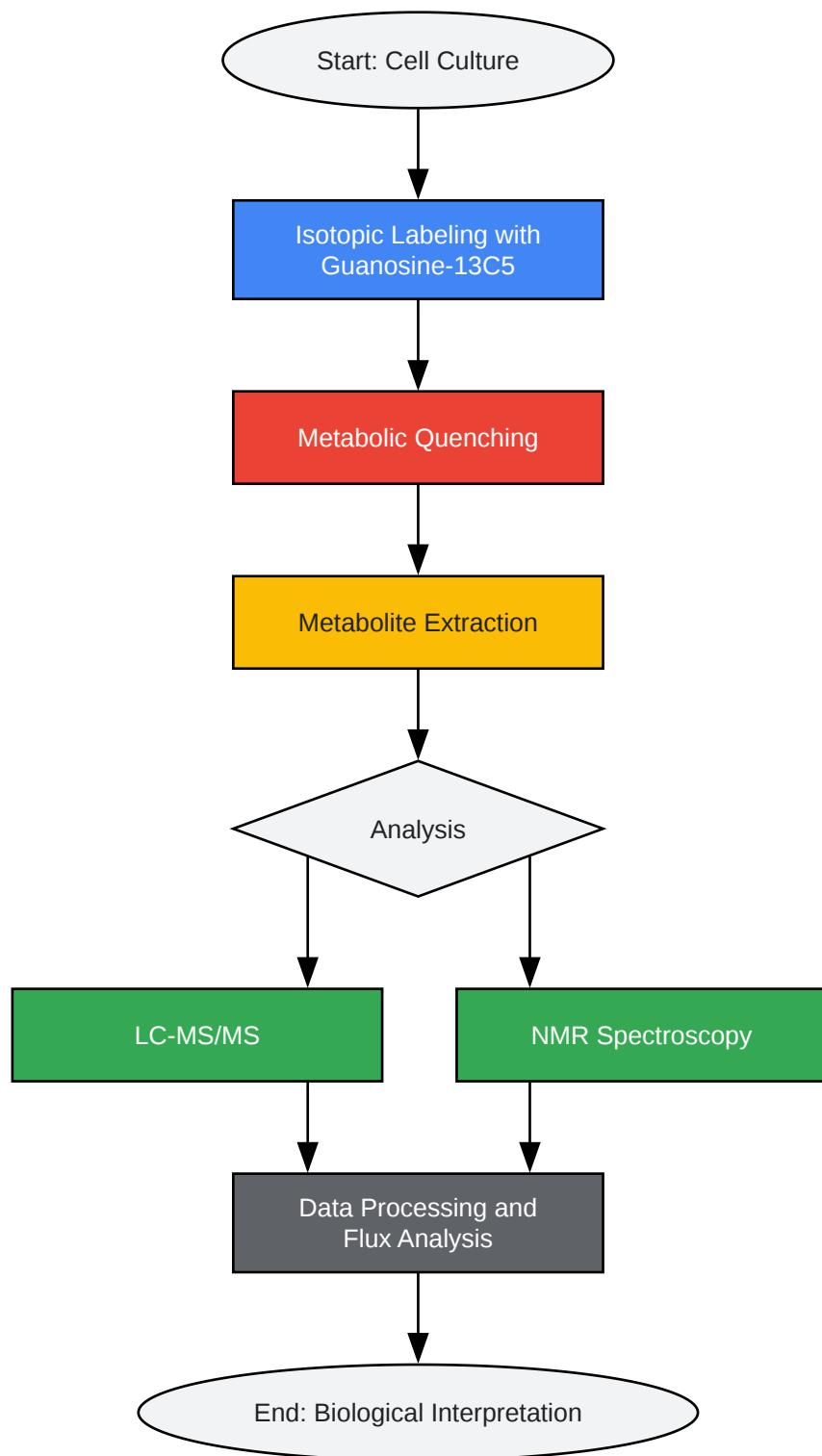

Methodology:

- Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D_2O) containing a known concentration of an internal standard (e.g., DSS).

- **NMR Data Acquisition:** Acquire one-dimensional (1D) ^1H and ^{13}C NMR spectra, as well as two-dimensional (2D) spectra such as ^1H - ^{13}C HSQC, on a high-field NMR spectrometer. The ^{13}C spectra will directly show signals from the labeled carbons, while the ^1H - ^{13}C correlation spectra can identify the protons attached to the labeled carbons.
- **Data Analysis:** Process the NMR spectra to identify the labeled metabolites based on their chemical shifts and coupling patterns. The signal integrals can be used for quantification relative to the internal standard.


Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to guanosine metabolism and the experimental workflow for its analysis using **Guanosine-13C5**.


[Click to download full resolution via product page](#)

Caption: Metabolic fate of guanosine via salvage and degradation pathways.

[Click to download full resolution via product page](#)

Caption: Simplified overview of guanosine-mediated signaling pathways.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a **Guanosine-13C5** tracer study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Guanosine-13C5 5'-Monophosphate | LGC Standards [lgcstandards.com]
- 4. Guanosine-13C5 5'-Monophosphate | LGC Standards [lgcstandards.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of Guanosine-13C5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819210#physical-and-chemical-characteristics-of-guanosine-13c5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com